![molecular formula C23H14N4O4 B4936008 3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B4936008.png)
3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and indole moieties suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction followed by coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the nitrophenyl group.
Medicine
Drug Development: Investigated for potential use in developing new therapeutic agents.
Cancer Research: Possible applications in cancer research due to its structural similarity to known anticancer agents.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” would depend on its specific interactions with biological targets. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Act on cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.
Nitrophenyl Compounds: Compounds with nitrophenyl groups that have antimicrobial properties.
Uniqueness
“3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” is unique due to the combination of the quinazolinone core, indole moiety, and nitrophenyl group
Properties
IUPAC Name |
3-(3-nitrophenyl)-2-[(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-22-18(16-8-1-3-10-19(16)25-22)13-21-24-20-11-4-2-9-17(20)23(29)26(21)14-6-5-7-15(12-14)27(30)31/h1-13H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJKYGHQGCKLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
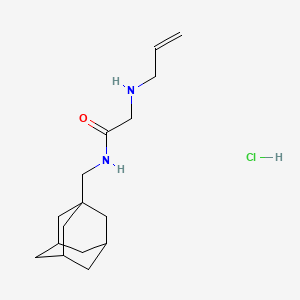
![N-[5,5-dioxo-7-(thiophene-2-carbonylamino)dibenzothiophen-3-yl]thiophene-2-carboxamide](/img/structure/B4935938.png)
![(5E)-5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4935952.png)
![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B4935968.png)
![[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone](/img/structure/B4935974.png)
![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
amino]benzamide](/img/structure/B4935983.png)
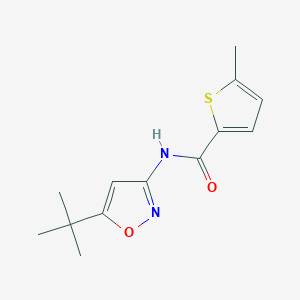
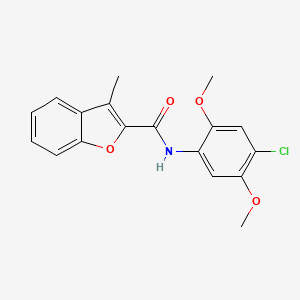
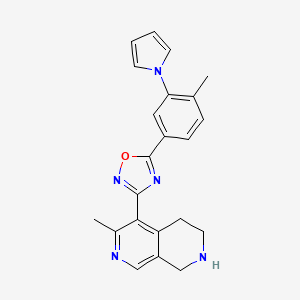
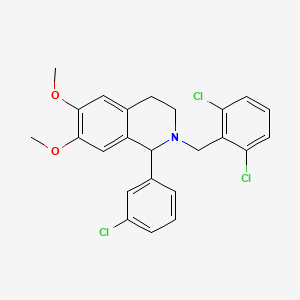
![2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4936034.png)
